

Comparative analysis of Hsd17B13-IN-28 efficacy in different liver disease models

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Compound of Interest

Compound Name: Hsd17B13-IN-28

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Comparative Efficacy of Hsd17B13 Inhibitors in Preclinical Liver Disease Models

An Objective Analysis for Researchers and Drug Development Professionals

The inhibition of 17 β -hydroxysteroid dehydrogenase 13 (Hsd17B13), a liver-specific, lipid droplet-associated enzyme, has emerged as a promising therapeutic strategy for a range of chronic liver diseases. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease (ALD). This has spurred the development of various therapeutic modalities targeting Hsd17B13. This guide provides a comparative analysis of the preclinical and early clinical efficacy of several Hsd17B13 inhibitors, based on publicly available data.

It is important to note that while the prompt specified "**Hsd17B13-IN-28**," no public data could be found for a compound with this specific designation. Therefore, this guide focuses on other publicly disclosed Hsd17B13 inhibitors as representative examples of this therapeutic class. These include small molecule inhibitors and RNA interference (RNAi) therapeutics.

Mechanism of Action of Hsd17B13 and Rationale for Inhibition

Hsd17B13 is predominantly expressed in hepatocytes and is localized to the surface of lipid droplets.[1] Its expression is upregulated in patients with NAFLD.[2] While its precise physiological function is still under investigation, it is believed to play a role in hepatic lipid and retinol metabolism. Overexpression of Hsd17B13 promotes lipid accumulation in the liver.[2] Conversely, individuals with naturally occurring loss-of-function variants in the HSD17B13 gene are protected from the progression of simple steatosis to more severe forms of liver disease, including NASH, fibrosis, and cirrhosis.[3] This strong human genetic validation provides a solid rationale for the therapeutic inhibition of Hsd17B13.

The primary therapeutic approaches being explored are small molecule inhibitors that block the enzymatic activity of the Hsd17B13 protein and RNA-based therapies (siRNA and ASOs) that reduce the expression of the Hsd17B13 protein by degrading its messenger RNA (mRNA).

Preclinical Efficacy of Hsd17B13 Inhibitors

The preclinical evaluation of Hsd17B13 inhibitors has been conducted in various in vitro and in vivo models of liver disease. These models aim to recapitulate key features of human liver diseases, such as steatosis, inflammation, and fibrosis.

Quantitative Data Summary: Preclinical Studies

| Inhibitor Class | Compound | Liver Disease Model | Key Efficacy Endpoints | Reference |
|-----------------|--|--|---|-----------|
| Small Molecule | INI-822 | Rat model with high-fat, choline-deficient diet | - Decreased Alanine Aminotransferase (ALT) levels. - Increased hepatic phosphatidylcholine (PC) levels. | [4] |
| INI-822 | Human liver-on-a-chip (3D model) | - >40% decrease in fibrotic proteins (α -SMA and collagen type 1) at 25 μ M. - Significant decrease in α -SMA and collagen type 1 at 1 and 5 μ M. | [5] | |
| INI-822 | Rat model with CDAA-HFD diet | - Decreased ALT levels. - Dose-dependent increase in hepatic phosphatidylcholines. | [6][7] | |
| BI-3231 | In vitro lipotoxicity model (HepG2 cells and primary mouse hepatocytes) with palmitic acid | - Significantly decreased triglyceride accumulation. - Improved hepatocyte proliferation and lipid | [8][9] | |

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|--------------------|---|---|---|----------|
| | | | homeostasis. - Increased mitochondrial respiratory function. | |
| Enanta Compound | Mouse model of autoimmune hepatitis (Concanavalin A- induced) | - Hepatoprotective and anti- inflammatory effects. | [10] | |
| RNAi | ARO-HSD (shRNA) | High-fat diet (HFD)-obese mice | - Markedly improved hepatic steatosis. - Decreased serum ALT and FGF21 levels. - Decreased markers of liver fibrosis (e.g., Timp2). | [11] |
| ASO | Hsd17b13 ASO | Choline-deficient, L-amino acid- defined, HFD (CDAHFD) mouse model of NASH | - Significant, dose-dependent reduction of hepatic Hsd17b13 gene expression (up to 98%). - Modulated hepatic steatosis. - No effect on hepatic fibrosis in this model. | [12][13] |

Early Clinical Data on Hsd17B13 Inhibitors

Several Hsd17B13 inhibitors have advanced into early-stage clinical trials, primarily in healthy volunteers and patients with NASH. These studies have provided initial safety, tolerability, pharmacokinetic, and pharmacodynamic data.

Quantitative Data Summary: Clinical Trials

| Inhibitor Class | Compound | Study Phase | Patient Population | Key Pharmacodynamic and Efficacy Endpoints | Reference |
|-----------------|-----------|--|---|--|-----------|
| RNAi | ARO-HSD | Phase 1/2 | Healthy volunteers and patients with suspected NASH | - Mean reduction in hepatic Hsd17B13 mRNA of 84% (range 62-96%). - Hepatic Hsd17B13 protein reduced by ≥83%. - Mean ALT reduction from baseline of 46% (range 26-53%). | [14] |
| ARO-HSD | Phase 1/2 | Patients with confirmed/suspected NASH | - Dose-dependent reduction in hepatic Hsd17B13 mRNA (mean of -56.9% at 25 mg, -85.5% at 100 mg, and -93.4% at 200 mg). - Dose- | [15][16] | |

| | | | | |
|-----------------------|---------|--|--|--|
| | | | dependent reduction in ALT (mean of -7.7% at 25 mg, -39.3% at 100 mg, and -42.3% at 200 mg). | |
| Rapirosiran (ALN-HSD) | Phase 1 | Healthy volunteers and patients with MASH/NASH | - Dose-dependent reduction in liver Hsd17B13 mRNA, with a median reduction of 78% at 6 months in the highest-dose group (400 mg). - Encouraging safety and tolerability profile. | [17] |
| Small Molecule | INI-822 | Phase 1 | Healthy volunteers and patients with NASH or presumed NASH | - Doses achieved plasma exposures anticipated to inhibit Hsd17B13. - Half-life supports once-daily oral dosing. [6][7][18] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in the preclinical evaluation of Hsd17B13 inhibitors.

In Vivo NASH Model: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD)

This is a commonly used mouse model to induce NASH with fibrosis.

- Animal Model: C57BL/6J mice.
- Diet: Mice are fed a choline-deficient, L-amino acid-defined diet with high fat content (e.g., 60 kcal% fat) for a specified period (e.g., 8-14 weeks) to induce steatohepatitis and fibrosis.[12][19]
- Treatment: The Hsd17B13 inhibitor (e.g., an ASO) or vehicle is administered, typically via subcutaneous injection, at specified doses and frequencies (e.g., once weekly).[12]
- Efficacy Assessment:
 - Liver Histology: Liver tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin for steatosis and inflammation, and Picrosirius Red for fibrosis). Histological scoring is performed by a blinded pathologist using a standardized system like the NAFLD Activity Score (NAS).[19]
 - Biochemical Analysis: Serum levels of liver enzymes such as ALT and aspartate aminotransferase (AST) are measured. Liver triglyceride content is quantified.[12]
 - Gene Expression Analysis: Hepatic expression of genes involved in fibrosis (e.g., Col1a1, Timp1), inflammation (e.g., Tnf- α , Ccl2), and Hsd17B13 is measured by quantitative PCR (qPCR).[12][19]

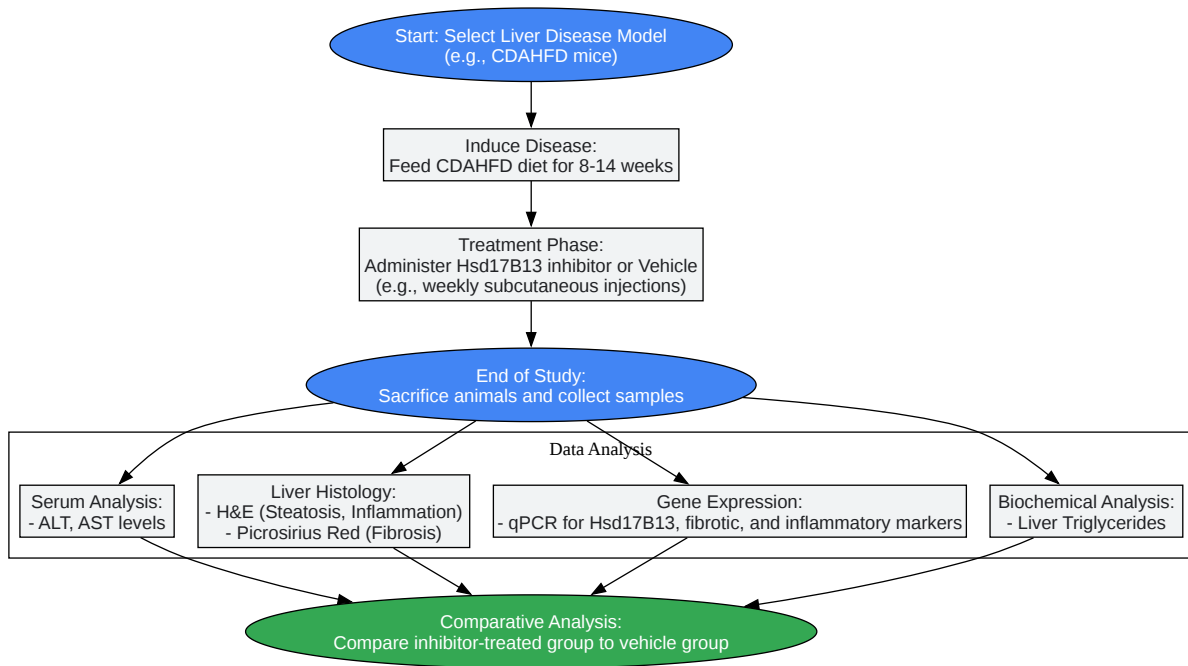
In Vitro Lipotoxicity Model

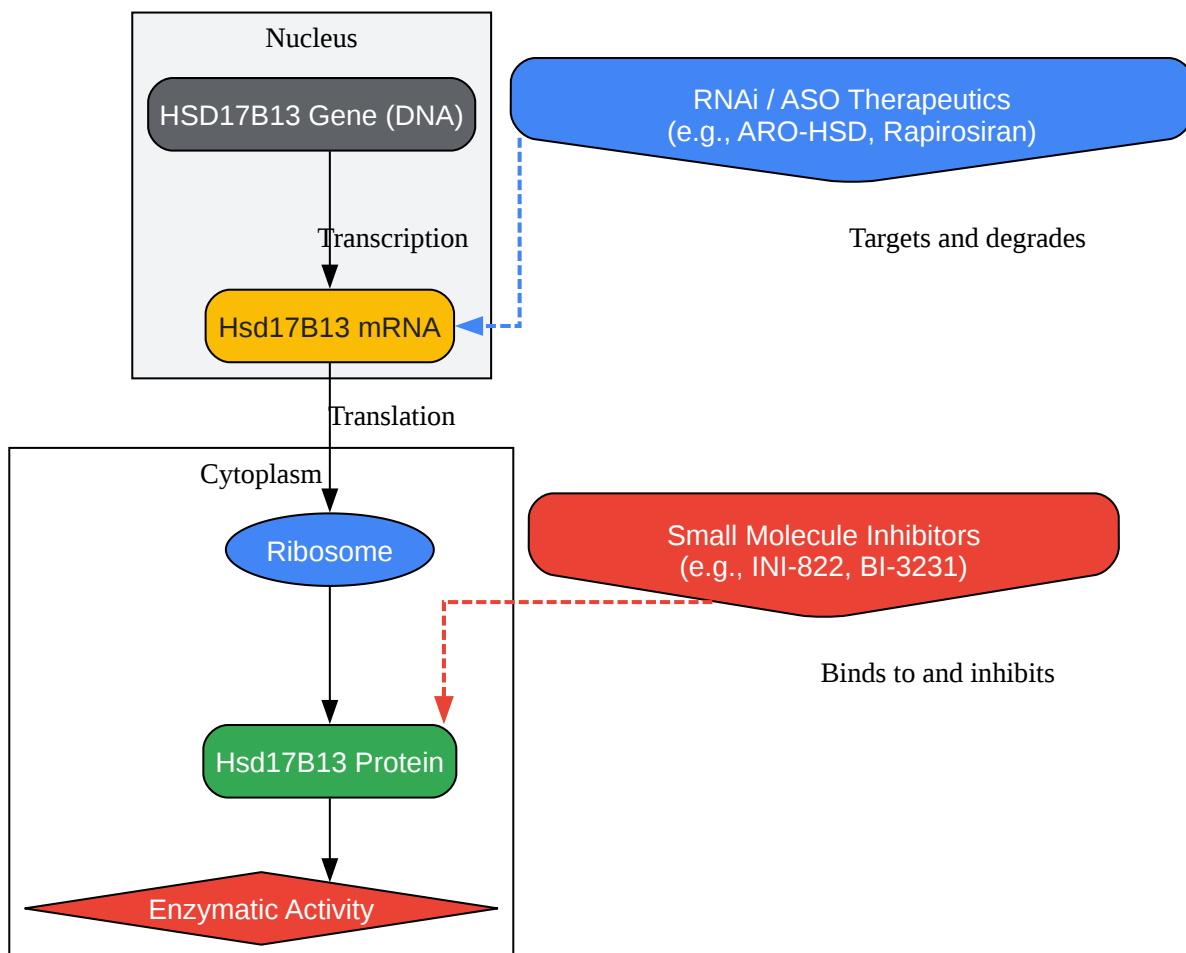
This model assesses the ability of a compound to protect liver cells from fat-induced injury.

- Cell Culture: Human hepatoma cell lines (e.g., HepG2) or primary mouse hepatocytes are used.[9]
- Induction of Lipotoxicity: Cells are exposed to high concentrations of saturated fatty acids, such as palmitic acid, to induce lipid accumulation and cellular stress.[9]
- Treatment: Cells are co-incubated with the Hsd17B13 inhibitor (e.g., BI-3231) at various concentrations.[9]
- Efficacy Assessment:
 - Triglyceride Accumulation: Intracellular triglyceride levels are measured using commercially available assays. Lipid droplets can be visualized and quantified by staining with dyes like Oil Red O.[9]
 - Cell Viability and Proliferation: Assays such as MTT or measurements of DNA synthesis are used to assess cell health.[8]
 - Mitochondrial Function: Mitochondrial respiration is measured to evaluate the impact on cellular metabolism.[8][9]

Visualizations: Pathways and Workflows

Signaling Pathway of Hsd17B13 in Hepatocytes





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